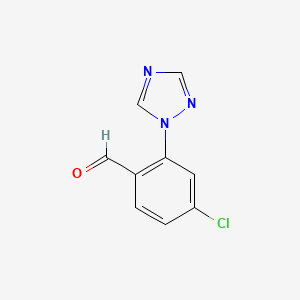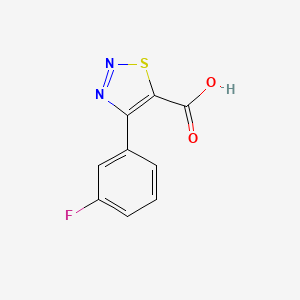
4-クロロ-2-1,2,4-トリアゾール-1-イル-ベンザルデヒド
概要
説明
4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
科学的研究の応用
4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and anticancer properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
It’s known that some related compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Related compounds have been shown to affect the pathways leading to apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been investigated .
Result of Action
Related compounds have been shown to exhibit cytotoxic effects towards cancer cells, with some demonstrating very weak cytotoxic effects towards normal cells .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds .
準備方法
The synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the triazole ring is introduced to the benzaldehyde moiety .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction .
類似化合物との比較
Similar compounds to 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde include other triazole derivatives such as:
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 4-(2-chloro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde lies in its specific substitution pattern, which can influence its reactivity and applications .
特性
IUPAC Name |
4-chloro-2-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQBBMHQXVRVRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)
amine](/img/structure/B1444222.png)

![2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1444225.png)



![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)

![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)


